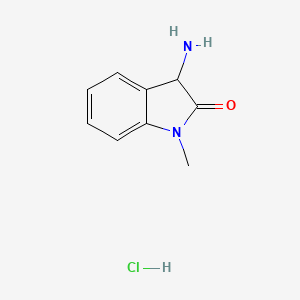
2-(2-Methyl-1,3-thiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methyl-1,3-thiazol-4-yl)aniline” is a chemical compound with the CAS Number: 305811-38-5 . It has a molecular weight of 190.27 . The IUPAC name for this compound is 2-(2-methyl-1,3-thiazol-4-yl)phenylamine .
Molecular Structure Analysis
The InChI code for “2-(2-Methyl-1,3-thiazol-4-yl)aniline” is 1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“2-(2-Methyl-1,3-thiazol-4-yl)aniline” is a powder with a melting point of 56-58°C . The compound is stored at room temperature .Applications De Recherche Scientifique
Pharmaceutical Applications
Thiazole derivatives are known for their wide range of pharmaceutical applications. They exhibit a variety of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective properties . The presence of the thiazole moiety in compounds like 2-(2-Methyl-1,3-thiazol-4-yl)aniline can be crucial for the development of new medications targeting these health issues.
Agrochemical Research
In the agrochemical industry, thiazole derivatives are utilized for their potential as pesticides and herbicides . They can be designed to target specific pests or weeds, providing a more environmentally friendly and targeted approach to crop protection .
Industrial Applications
Thiazoles serve as photographic sensitizers and are involved in rubber vulcanization processes. Their derivatives can improve the efficiency and quality of these industrial applications .
Material Science
Thiazole compounds are used in the synthesis of liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores . These applications are critical in the development of new materials with specific optical and electronic properties .
Drug Design and Discovery
The structural feature of thiazole is prominent in medicinal chemistry. It is found in antibiotics like penicillin and in various synthetic drugs such as sulfathiazole . The modification of thiazole-based compounds can lead to the generation of new molecules with potent antitumor , antioxidant , and antimicrobial activities, which are essential in drug design and discovery .
Biological Research
Thiazole derivatives have been observed to possess several biological activities, such as antihypertensive , anti-inflammatory , antischizophrenia , antibacterial , anti-HIV , hypnotics , antiallergic , analgesic , fibrinogen receptor antagonist with antithrombotic activity, and as bacterial DNA gyrase B inhibitors . These activities make them valuable tools in biological research, particularly in the study of disease mechanisms and the development of therapeutic agents .
Synthesis of Novel Compounds
The compound 2-(2-Methyl-1,3-thiazol-4-yl)aniline can be used as a precursor in the synthesis of novel compounds with potential herbicidal activities . The introduction of specific functional groups into the molecular structure can enhance these activities, which is a significant area of research in the development of new herbicides .
Antitumor and Cytotoxic Research
Thiazole derivatives have shown promise in antitumor and cytotoxic research. Specific compounds have been found to be active against bacterial strains like B. cereus , B. subtilis , and E. coli , as well as fungal strains such as A. niger , Fusarium oxisporum , and Rhizopus oryzae . This suggests that thiazole derivatives could be used in the development of new antitumor and cytotoxic agents .
Safety And Hazards
“2-(2-Methyl-1,3-thiazol-4-yl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBHXXQTQAILP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626162 |
Source


|
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)aniline | |
CAS RN |
305811-38-5 |
Source


|
| Record name | 2-(2-Methyl-4-thiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305811-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)











